N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine
CAS No.:
Cat. No.: VC14771233
Molecular Formula: C15H17N3O4
Molecular Weight: 303.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O4 |
|---|---|
| Molecular Weight | 303.31 g/mol |
| IUPAC Name | 2-[[2-[[2-(4-methylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H17N3O4/c1-10-3-2-4-12-11(10)5-6-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
| Standard InChI Key | WYBSDMMWYNLRDE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CN(C2=CC=C1)CC(=O)NCC(=O)NCC(=O)O |
Introduction
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that integrates an indole derivative with a dipeptide, glycylglycine. This compound has garnered attention in medicinal chemistry and biochemical research due to its unique structure and potential biological activities.
Key Characteristics:
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Molecular Formula:
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Molecular Weight: Approximately 248.28 g/mol.
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Classification: Peptide derivative and indole derivative.
The compound's hybrid structure enables it to interact with various biological targets, making it a candidate for therapeutic applications.
Structural Features
The structure of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine combines:
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Indole Ring: Known for its role in bioactive compounds such as serotonin and tryptophan.
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Acetyl Moiety: Enhances chemical reactivity.
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Glycylglycine Segment: Contributes to peptide-like properties.
Table 1: Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Indole-3-acetic acid | Indole ring + acetic acid | Plant growth regulation |
| Tryptophan | Indole ring + amino acid | Precursor to serotonin |
| Serotonin | Indole ring + neurotransmitter | Mood regulation |
| N-[4-bromoindol]-2-acetamide | Brominated indole + acetate group | Anticancer properties |
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine stands out due to its combination of an indole ring with acetyl and dipeptide moieties, enhancing its chemical and biological versatility.
Synthesis
The synthesis of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine involves:
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Starting Materials: Indole derivatives and amino acids.
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Reaction Conditions:
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Controlled temperature and pH.
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Use of coupling agents to link the acetyl group and glycylglycine moiety.
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Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy.
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Mass Spectrometry (MS).
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These methods ensure high purity and yield of the final product.
Mechanism of Action
The compound interacts with enzymes and receptors via:
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The indole ring, which modulates enzyme activity or receptor binding.
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The acetyl and glycylglycine segments, which enhance binding affinity and specificity.
Potential Therapeutic Applications
Research indicates the compound may:
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Bind to tubulin proteins, suggesting anticancer properties.
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Influence pathways involved in cell division.
Table 2: Physical Characteristics
| Property | Description |
|---|---|
| State | Solid at room temperature |
| Molecular Weight | 248.28 g/mol |
| Stability | Stable under standard conditions; sensitive to extreme pH or oxidative environments. |
Research Significance
N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is valuable for:
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Medicinal Chemistry: Its structural complexity offers potential for drug development.
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Biochemical Studies: Understanding its interaction with biological targets could lead to novel therapeutic approaches.
Further research is needed to explore its full range of biological activities, toxicity profile, and pharmacokinetics.
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